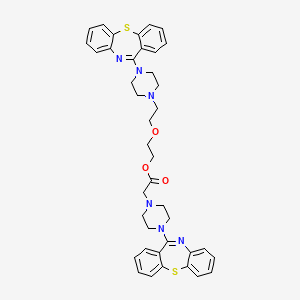
3-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)propyl Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)propyl Acetate is a biochemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is used in various fields of scientific research, particularly in proteomics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)propyl Acetate typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with propyl acetate under specific conditions. One method involves using toluene as a solvent and lactic acid as a catalyst . The reaction is carried out at 80°C for 2.5 hours, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
3-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)propyl Acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives.
科学研究应用
3-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)propyl Acetate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of various chemical products and materials.
作用机制
The mechanism of action of 3-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)propyl Acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol: This compound is a potent phosphodiesterase III A inhibitor and has antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties.
4-Hydroxy-2-quinolones: These compounds are known for their diverse biological activities and are used in various medicinal applications.
Uniqueness
3-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)propyl Acetate is unique due to its specific structure and the presence of both quinoline and acetate moieties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research.
属性
IUPAC Name |
3-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]propyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-10(16)18-7-2-8-19-12-5-3-11-4-6-14(17)15-13(11)9-12/h3,5,9H,2,4,6-8H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQUUOUBAARPJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCOC1=CC2=C(CCC(=O)N2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
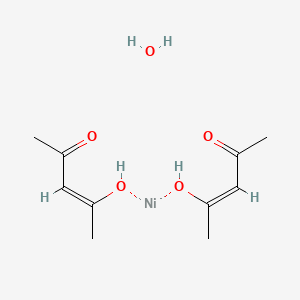

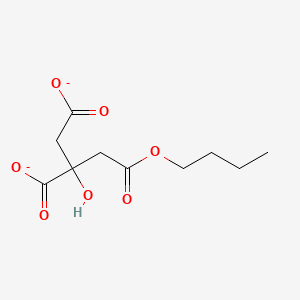
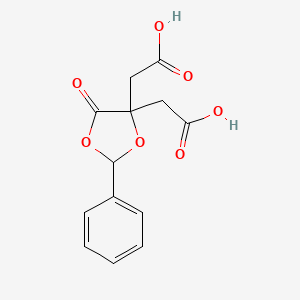
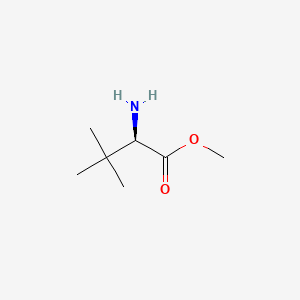
![4,5-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B569848.png)
![1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide](/img/structure/B569851.png)
![(17R)-4'-Chloro-5'-ethyl-9-fluoro-11beta-hydroxy-16beta-methylspiro[androsta-1,4-diene-17,2'(3'H)-furan]-3,3'-dione](/img/structure/B569852.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B569856.png)
